1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-phenylbutan-1-one
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Overview
Description
1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-phenylbutan-1-one is a synthetic organic compound notable for its unique structure, involving an oxadiazole ring, a piperidine ring, and a phenyl group. This compound is of interest in various fields including medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-phenylbutan-1-one typically involves the formation of the oxadiazole ring followed by attachment to the piperidine and phenylbutanone moieties. A common starting material is 2-methoxyethylhydrazine, which reacts with ethyl phenylacetate to form the hydrazone intermediate. Subsequent cyclization with a carbonyl source such as acetic anhydride yields the oxadiazole ring.
Industrial Production Methods: Industrial production may involve optimized conditions to improve yield and purity, including the use of catalysts, controlled temperatures, and pressures. A scalable method includes continuous flow chemistry techniques, which allow for precise control over reaction parameters and improved efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-phenylbutan-1-one undergoes various chemical reactions including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of oxadiazole to corresponding amines.
Substitution: Functionalization of the piperidine ring via nucleophilic or electrophilic substitution.
Common Reagents and Conditions: Reactions may involve:
Oxidizing agents: : Such as potassium permanganate.
Reducing agents: : Like lithium aluminum hydride.
Nucleophiles and electrophiles: : For substitution reactions, such as alkyl halides or amines.
Major Products:
Oxidation: Corresponding N-oxides or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various functionalized derivatives depending on the reactants.
Scientific Research Applications
1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-phenylbutan-1-one is investigated for several applications:
Chemistry: As a reagent or intermediate in the synthesis of other complex molecules.
Biology: Potential as a bioactive compound for studying cell signaling pathways.
Medicine: Explored for pharmacological activities such as anti-inflammatory, analgesic, or anticancer effects.
Industry: Used in material science for developing novel polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-phenylbutan-1-one involves interaction with specific molecular targets such as enzymes or receptors. Its effects are mediated through pathways involving:
Binding to target proteins: : Inhibiting or activating their function.
Modulating signal transduction pathways: : Affecting cellular responses.
Comparison with Similar Compounds
1-(4-(3-(2-Hydroxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-phenylbutan-1-one
1-(4-(3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-phenylbutan-1-one
Each of these compounds, while similar, possesses variations in functional groups that significantly alter their chemical properties and biological activities, thus making 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-phenylbutan-1-one a unique entity in the realm of synthetic organic chemistry.
Properties
IUPAC Name |
1-[4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-2-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-3-17(15-7-5-4-6-8-15)20(24)23-12-9-16(10-13-23)19-21-18(22-26-19)11-14-25-2/h4-8,16-17H,3,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGPCAWRFQNOCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)C3=NC(=NO3)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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